N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide
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Overview
Description
“N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide” is a synthetic organic compound that features a unique combination of a pyrimidine ring, a cyclohexyl group, and an isochroman carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide” typically involves multiple steps, including the formation of the pyrimidine ring, the cyclohexyl group, and the isochroman carboxamide moiety. Common synthetic routes may include:
Formation of Pyrimidine Ring: This can be achieved through condensation reactions involving appropriate precursors such as amidines and β-diketones.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via cyclization reactions or by using cyclohexyl-containing starting materials.
Isochroman Carboxamide Formation: This step may involve the reaction of isochroman derivatives with carboxylic acid derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and potential bioactivity.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which “N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide” exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrimidine-containing molecules, cyclohexyl derivatives, and isochroman carboxamides. Examples include:
Pyrimidine Derivatives: Compounds with similar pyrimidine rings, such as cytosine or thymine analogs.
Cyclohexyl Derivatives: Molecules containing cyclohexyl groups, such as cyclohexylamine.
Isochroman Carboxamides: Other isochroman-based carboxamides with similar structures.
Uniqueness
The uniqueness of “N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in other similar compounds.
Biological Activity
N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H21N3O4. The compound features a cyclohexyl group substituted with a pyrimidine moiety and an isochroman carboxamide structure, which is believed to contribute to its biological activity.
Research indicates that compounds with similar structures can interact with various biological targets. For instance, pyrimidine derivatives are known to exhibit activity against specific enzymes and receptors involved in disease pathways. The presence of the isochroman and carboxamide groups may enhance binding affinity and specificity towards these targets.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the pyrimidine ring or the cyclohexyl group can significantly alter biological activity. For instance:
Case Studies
-
Antiviral Screening:
In a study focusing on small-molecule inhibitors of viral polymerases, several compounds were synthesized and screened for their ability to inhibit influenza virus replication. Compounds with structural similarities to this compound exhibited promising results, indicating a need for further exploration into this compound's antiviral capabilities . -
Cancer Therapy Development:
A series of pyridine-based carboxamides were developed and tested against human cancer cell lines. These studies revealed that modifications in the carboxamide group led to varying degrees of cytotoxicity, suggesting that this compound may also hold potential as an anticancer agent .
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)-3,4-dihydro-1H-isochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19(18-12-14-4-1-2-5-15(14)13-25-18)23-16-6-8-17(9-7-16)26-20-21-10-3-11-22-20/h1-5,10-11,16-18H,6-9,12-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTBUCXEDDUPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2CC3=CC=CC=C3CO2)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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